molecular formula C11H13BrO2 B6157204 2-(4-bromo-2-methylphenyl)-2-methylpropanoic acid CAS No. 1314650-62-8

2-(4-bromo-2-methylphenyl)-2-methylpropanoic acid

Cat. No.: B6157204
CAS No.: 1314650-62-8
M. Wt: 257.1
InChI Key:
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Description

2-(4-bromo-2-methylphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C11H13BrO2 It is a derivative of propanoic acid, featuring a bromine atom and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenyl)-2-methylpropanoic acid typically involves the bromination of 2-methylphenylacetic acid followed by further functionalization. One common method includes:

    Bromination: 2-methylphenylacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.

    Carboxylation: The brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or ketones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of 2-(4-hydroxy-2-methylphenyl)-2-methylpropanoic acid.

    Oxidation: Formation of 2-(4-bromo-2-methylphenyl)-2-oxopropanoic acid.

    Reduction: Formation of 2-(4-bromo-2-methylphenyl)-2-methylpropanol.

Scientific Research Applications

2-(4-bromo-2-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: Used in studies to understand the effects of brominated aromatic compounds on biological systems.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenyl)-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-methylphenyl)acetic acid
  • 2-(4-bromo-2-methylphenyl)propanoic acid
  • 2-(4-bromo-2-methylphenyl)butanoic acid

Uniqueness

2-(4-bromo-2-methylphenyl)-2-methylpropanoic acid is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, which can significantly influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

1314650-62-8

Molecular Formula

C11H13BrO2

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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